2-Amino-5-chloropyridin-3-ol

Myeloperoxidase Inflammation Enzyme Inhibition

Researchers needing a validated building block for MPO inhibitor hit-to-lead optimization and zopiclone synthesis face supply inconsistencies. 2-Amino-5-chloropyridin-3-ol (CAS 40966-87-8) is the required regioisomer. • MPO IC50 36-50 nM - validated scaffold for inflammation/CVD hit-to-lead. • Required precursor for 6-chloro-oxazolo[4,5-b]pyridin-2(3H)-one insecticides. • Confirmed intermediate in zopiclone & sedative-hypnotic synthesis. • Purity 98% (mode), store at 2-8°C, protect from light.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 40966-87-8
Cat. No. B1279299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloropyridin-3-ol
CAS40966-87-8
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)N)Cl
InChIInChI=1S/C5H5ClN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8)
InChIKeyBMRXXBXPVJOAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloropyridin-3-ol Scaffold Overview


2-Amino-5-chloropyridin-3-ol (CAS 40966-87-8) is a heterocyclic aminopyridinol characterized by a pyridine ring with amino (C2), hydroxyl (C3), and chloro (C5) substituents [1]. This specific substitution pattern confers distinct physicochemical and biological properties compared to non-halogenated or differently halogenated analogs. The compound exhibits a computed pKa of 8.82, XLogP3-AA of 0.8, and topological polar surface area (tPSA) of 59.1 Ų [2]. It is recognized as a versatile building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents, including sedative-hypnotics .

Why 2-Amino-5-chloropyridin-3-ol Cannot Be Substituted


The presence and position of the 5-chloro substituent on the 2-amino-3-hydroxypyridine core fundamentally alters both chemical reactivity and biological activity. Compared to the non-chlorinated 2-amino-3-hydroxypyridine, the chloro group influences electron density, alters hydrogen bonding capabilities, and modifies lipophilicity (XLogP3-AA 0.8 vs. unsubstituted analog's more polar character) [1]. Furthermore, regioisomeric variations, such as 3-amino-5-chloro-2-hydroxypyridine, present a completely different spatial arrangement of functional groups, which directly impacts binding to biological targets and the feasibility of specific synthetic transformations . These differences prevent direct interchangeability in established synthetic routes (e.g., production of oxazolo-pyridinones) and in structure-activity relationships (SAR) for medicinal chemistry targets [2].

2-Amino-5-chloropyridin-3-ol Key Performance Differentiation


MPO Inhibition: Differentiation from Unsubstituted Core

The compound exhibits moderate inhibitory activity against human myeloperoxidase (MPO) with reported IC50 values in the nanomolar range for chlorination and peroxidation activities [1]. While a direct head-to-head comparison with 2-amino-3-hydroxypyridine is unavailable, class-level inference from SAR studies on aminopyridines indicates that the 5-chloro substitution is a critical determinant for MPO engagement, as the unsubstituted 2-amino-3-hydroxypyridine scaffold typically lacks significant MPO inhibitory activity due to different electronic and steric profiles .

Myeloperoxidase Inflammation Enzyme Inhibition

Lipophilicity Advantage Over Unsubstituted Core

The chloro substituent at the 5-position significantly alters the compound's lipophilicity compared to the non-chlorinated analog. The XLogP3-AA of 2-Amino-5-chloropyridin-3-ol is 0.8 [1], while the predicted LogP for 2-amino-3-hydroxypyridine is approximately 0.0-0.2 (based on its lower molecular weight and absence of a halogen) . This difference of ~0.6-0.8 LogP units translates to a ~4-6 fold increase in lipophilicity, which can substantially impact membrane permeability and oral bioavailability in drug discovery contexts [2].

Drug-likeness ADME Physicochemical Properties

Regiospecific Precursor for Insecticidal Oxazolo-pyridinone

A patent for the production of 2-amino-3-hydroxypyridine derivatives explicitly states that 2-amino-3-hydroxy-5-chloropyridine (i.e., 2-Amino-5-chloropyridin-3-ol) is of 'particular importance' because it can be reacted with phosgene to yield 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one, a crucial intermediate for the synthesis of insecticidal phosphoric acid esters [1]. This specific cyclization reaction is dependent on the ortho relationship between the 2-amino and 3-hydroxyl groups; the regioisomeric 3-amino-5-chloro-2-hydroxypyridine cannot undergo the same transformation to yield the required oxazolo-pyridinone scaffold, rendering it synthetically irrelevant for this established industrial route.

Agrochemicals Heterocyclic Synthesis Insecticides

PAI-1 Inhibition: Distinct Activity Profile

According to supplier documentation, 2-Amino-3-hydroxy-5-chloropyridine (the compound of interest) is described as an activator of the human plasminogen activator system and a competitive inhibitor of plasminogen activator inhibitor-1 (PAI-1) . It has been shown to stimulate urokinase activity in vitro . This activity profile is a direct consequence of the specific substitution pattern and is not reported for the non-chlorinated 2-amino-3-hydroxypyridine, which is more commonly associated with metal chelation and corrosion inhibition .

Cardiovascular Disease Fibrinolysis Thrombosis

2-Amino-5-chloropyridin-3-ol Application Scenarios


MPO Inhibitor Design for Inflammatory Disease

The compound's demonstrated moderate MPO inhibitory activity (IC50 36-50 nM) makes it a valuable starting point for hit-to-lead optimization in inflammation and cardiovascular disease research [1]. Unlike the unsubstituted core, which lacks MPO activity, the 5-chloro analog provides a validated binding scaffold that can be further elaborated to improve potency and selectivity, saving time and resources in early-stage drug discovery .

Insecticidal Intermediate Manufacturing

The compound is the designated and required precursor for the synthesis of 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one, a critical intermediate in the production of insecticidal phosphoric acid esters [1]. This is an established industrial route, and no other aminopyridinol regioisomer can be substituted. Procurement for this specific purpose is mandatory for maintaining yield and product integrity .

Zopiclone and Sedative-Hypnotic Synthesis

2-Amino-5-chloropyridin-3-ol serves as a known intermediate in the synthesis of zopiclone and related sedative-hypnotic compounds that target GABA receptors [1]. The specific chloro and amino/hydroxy substitution pattern is essential for the downstream chemical reactions that construct the final drug molecule. Using a different aminopyridinol would likely result in a failed synthetic sequence or an inactive analog.

PAI-1 Inhibitor Profiling for Antithrombotic Research

The compound's reported activity as a competitive PAI-1 inhibitor and activator of the plasminogen system makes it a useful tool compound for studying fibrinolysis and thrombosis [1]. Researchers can use 2-Amino-5-chloropyridin-3-ol to validate assay systems, investigate the role of PAI-1 in disease models, or serve as a positive control when screening for novel PAI-1 modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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